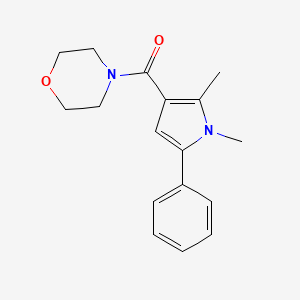![molecular formula C20H20N2O2 B7548912 1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one](/img/structure/B7548912.png)
1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1’-(4-ethylbenzoyl)spiro[indole-3,3’-pyrrolidin]-2(1H)-one is a spirocyclic compound that belongs to the class of spiroindolines and spiroindoles. These compounds are known for their presence in a wide range of pharmaceuticals and biologically important natural alkaloids . The unique structure of spiroindolines and spiroindoles allows them to act as precursors for other privileged heterocycles, making them valuable in various fields of research and industry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(4-ethylbenzoyl)spiro[indole-3,3’-pyrrolidin]-2(1H)-one typically involves a diastereoselective [3+2] cycloaddition of azomethine ylide to an indole derivative . This reaction is carried out under mild conditions and often employs catalysts to achieve high stereoselectivity . The reaction conditions include the use of solvents such as dichloromethane or toluene, and temperatures ranging from room temperature to reflux .
Industrial Production Methods: Industrial production of spiroindolines and spiroindoles, including 1’-(4-ethylbenzoyl)spiro[indole-3,3’-pyrrolidin]-2(1H)-one, involves scalable synthetic routes that ensure high yield and purity . These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and minimize waste .
化学反应分析
Types of Reactions: 1’-(4-ethylbenzoyl)spiro[indole-3,3’-pyrrolidin]-2(1H)-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups such as the indole and pyrrolidine rings .
Common Reagents and Conditions: Common reagents used in the reactions of 1’-(4-ethylbenzoyl)spiro[indole-3,3’-pyrrolidin]-2(1H)-one include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C to 150°C and solvents such as ethanol, acetonitrile, and dichloromethane .
Major Products: The major products formed from the reactions of 1’-(4-ethylbenzoyl)spiro[indole-3,3’-pyrrolidin]-2(1H)-one include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .
科学研究应用
1’-(4-ethylbenzoyl)spiro[indole-3,3’-pyrrolidin]-2(1H)-one has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other heterocyclic compounds . In biology and medicine, it is studied for its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . In the industry, it is used in the development of new materials and as a building block for complex organic molecules .
作用机制
The mechanism of action of 1’-(4-ethylbenzoyl)spiro[indole-3,3’-pyrrolidin]-2(1H)-one involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways . The indole and pyrrolidine rings play a crucial role in its binding affinity and selectivity .
相似化合物的比较
Similar Compounds: Similar compounds to 1’-(4-ethylbenzoyl)spiro[indole-3,3’-pyrrolidin]-2(1H)-one include other spiroindolines and spiroindoles, such as spiro[indole-3,3’-pyrrolidin]-2(1H)-one and spiro[indole-3,3’-pyrrolidin]-2(1H)-thione . These compounds share a similar spirocyclic structure but differ in their functional groups and substituents .
Uniqueness: The uniqueness of 1’-(4-ethylbenzoyl)spiro[indole-3,3’-pyrrolidin]-2(1H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of the 4-ethylbenzoyl group enhances its lipophilicity and potential interactions with biological targets .
属性
IUPAC Name |
1'-(4-ethylbenzoyl)spiro[1H-indole-3,3'-pyrrolidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-14-7-9-15(10-8-14)18(23)22-12-11-20(13-22)16-5-3-4-6-17(16)21-19(20)24/h3-10H,2,11-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRMJZSTHDBLKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCC3(C2)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-(4-Methylphenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B7548841.png)
![5-(5-Chlorothiophen-2-YL)-3-{3-methyl-[1,2,4]triazolo[4,3-A]pyridin-6-YL}-1,2,4-oxadiazole](/img/structure/B7548865.png)


![N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548893.png)
![N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548897.png)
![N-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548900.png)


methanone](/img/structure/B7548929.png)

